Benzyl-alpha,alpha-d2 bromide

Organometallic Chemistry Reaction Kinetics Isotope Effects

Benzyl-alpha,alpha-d2 bromide (CAS 51271-29-5) is a stable isotopologue of benzyl bromide in which the two α-hydrogens on the benzylic carbon are replaced by deuterium. This high-value building block (C₆H₅CD₂Br, MW 173.05 g/mol) is supplied at ≥98 atom % D isotopic enrichment and 99% (CP) assay.

Molecular Formula C7H7Br
Molecular Weight 173.05 g/mol
CAS No. 51271-29-5
Cat. No. B010639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-alpha,alpha-d2 bromide
CAS51271-29-5
SynonymsBENZYL-ALPHA,ALPHA-D2 BROMIDE; BENZYL-ALPHA,ALPHA-D2 BROMIDE, 98 ATOM % D; benzyl bromide-α,α-d2; α-bromotoluene-α,α-d2; Benzyl-α-α-D2 Bromide; Benzyl-a,a-d2 BroMide; Deuterated benzyl bromide
Molecular FormulaC7H7Br
Molecular Weight173.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CBr
InChIInChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2
InChIKeyAGEZXYOZHKGVCM-NCYHJHSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-alpha,alpha-d2 Bromide (CAS 51271-29-5): Procurement-Ready Specifications for Isotopically Labeled α,α-Dideuterated Benzyl Bromide


Benzyl-alpha,alpha-d2 bromide (CAS 51271-29-5) is a stable isotopologue of benzyl bromide in which the two α-hydrogens on the benzylic carbon are replaced by deuterium . This high-value building block (C₆H₅CD₂Br, MW 173.05 g/mol) is supplied at ≥98 atom % D isotopic enrichment and 99% (CP) assay . Its well-defined physical constants (density 1.455 g/mL at 25°C, bp 198–199°C, n₂₀/D 1.575) and M+2 mass shift make it a reproducible standard for NMR, MS, and mechanistic studies.

Why Benzyl-alpha,alpha-d2 Bromide Cannot Be Replaced by Undeuterated or Differently Deuterated Benzyl Bromides in Quantitative and Mechanistic Workflows


Although benzyl bromide and its various isotopologues (e.g., benzyl-d₅, benzyl-d₇) share a common benzyl core, their analytical and kinetic behaviors diverge in ways that preclude generic substitution. Undeuterated benzyl bromide lacks the isotopic signature essential for mass spectrometric internal standardization , while ring‑deuterated analogs (benzyl-d₅) and fully deuterated benzyl-d₇ introduce distinct mass shifts and do not specifically probe α‑C–H(D) bond reactivity. The α,α‑dideuterated compound uniquely provides a measurable α‑deuterium kinetic isotope effect (KIE) [1] and eliminates benzylic protons in ¹H NMR , enabling precise tracking and mechanistic elucidation that cannot be achieved with its non‑deuterated or ring‑deuterated counterparts.

Quantitative Differentiation of Benzyl-alpha,alpha-d2 Bromide (51271-29-5) vs. Undeuterated Benzyl Bromide and Alternative Isotopologues


Measured α-Deuterium Kinetic Isotope Effects in Oxidative Addition to Platinum(II) Complexes

In oxidative addition to [PtMe₂(bpy)], benzyl-alpha,alpha-d2 bromide (PhCD₂Br) exhibits a solvent-dependent secondary α-deuterium kinetic isotope effect (KIE) relative to undeuterated benzyl bromide (PhCH₂Br). While (kH/kD)α values in acetone are near unity (0.97–1.05 across 15–35 °C), reactions in benzene yield a significantly elevated KIE of 1.33 at 25 °C [1]. This quantitative divergence directly informs transition-state structure and SN2 mechanism assignment.

Organometallic Chemistry Reaction Kinetics Isotope Effects

Simplified ¹H NMR Spectra via Elimination of Benzylic Protons

Deuteration at the α‑position replaces the benzylic CH₂ resonance (δ ~4.5 ppm for PhCH₂Br) with a silent CD₂ group, effectively removing benzylic proton signals from the ¹H NMR spectrum . This simplification enhances resolution of overlapping aromatic proton signals, particularly in complex reaction mixtures or when analyzing substituted benzyl derivatives.

NMR Spectroscopy Structural Elucidation Isotopic Labeling

Mass Spectrometric Differentiation via M+2 Shift

Benzyl-alpha,alpha-d2 bromide exhibits a molecular ion at m/z 172/174 (M⁺⁺) for the protiated isotopologue, whereas the α,α‑d₂ compound shifts to m/z 174/176, a clear +2 Da mass difference . This predictable mass shift enables its deployment as an internal standard for LC‑MS or GC‑MS quantification of benzyl bromide derivatives, with minimal isotopic overlap in the analyte’s molecular ion cluster.

Mass Spectrometry Quantitative Analysis Internal Standard

Comparative Physicochemical Properties vs. Non‑Deuterated and Alternative Deuterated Benzyl Bromides

Deuteration at the α‑position induces measurable changes in bulk physical properties. Benzyl-alpha,alpha-d2 bromide (density 1.455 g/mL at 25°C) is ~1.2% denser than undeuterated benzyl bromide (1.438 g/mL) , while its melting (−3 to −1 °C) and boiling points (198–199 °C) remain within experimental error. In contrast, benzyl-d7 bromide exhibits a higher density of 1.497 g/mL and identical boiling range, reflecting the cumulative mass effect of full deuteration.

Physical Chemistry Isotope Effects Material Characterization

Isotopic Purity Specifications Across Commercial Suppliers

Commercial benzyl-alpha,alpha-d2 bromide is consistently supplied at 98 atom % D isotopic enrichment across major vendors (Sigma-Aldrich, CDN Isotopes, Santa Cruz Biotechnology) . This high enrichment level is critical for minimizing signal overlap in MS and NMR applications. In contrast, benzyl-d5 and benzyl-d7 analogs are also offered at 98 atom % D, but their distinct deuteration patterns serve different analytical purposes, highlighting the need for compound‑specific procurement based on the desired mass shift and labeling site.

Isotopic Labeling Quality Control Procurement

Procurement-Driven Application Scenarios for Benzyl-alpha,alpha-d2 Bromide (51271-29-5)


Mechanistic Elucidation of SN2 and Oxidative Addition Reactions via α‑Deuterium KIEs

Researchers investigating the oxidative addition of benzyl halides to transition metal complexes can exploit the solvent‑dependent α‑deuterium KIE of benzyl-alpha,alpha-d2 bromide. As demonstrated with [PtMe₂(bpy)], the 1.33 KIE in benzene versus near‑unity values in acetone [1] provides a sensitive probe for transition‑state geometry and nucleofuge‑leaving group distance, directly informing catalytic cycle optimization.

Internal Standard for Quantitative LC‑MS/MS and GC‑MS Analysis of Benzyl‑Containing Analytes

The +2 Da mass shift of α,α‑d₂‑benzyl bromide relative to undeuterated benzyl bromide enables its use as an ideal internal standard for quantifying benzyl‑protected alcohols, amines, or carboxylic acids in complex biological or environmental matrices. Its co‑elution behavior matches the analyte while providing a distinct m/z channel , improving assay precision and eliminating matrix effect variability.

Simplified ¹H NMR Monitoring of Benzylic Reactivity

By replacing the benzylic CH₂ signal with a silent CD₂ group, benzyl-alpha,alpha-d2 bromide removes a major source of spectral congestion in ¹H NMR spectra . This allows chemists to track aromatic proton changes during nucleophilic substitution or cross‑coupling reactions without interference from the benzylic resonance, a key advantage over undeuterated or ring‑deuterated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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